An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyldiphenylsilane
An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Methyldiphenylsilane ((C₆H₅)₂SiHCH₃), a versatile organosilane compound, holds significant importance across various scientific and industrial sectors, including materials science and pharmaceutical development. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its reactivity and applications, with a particular focus on its relevance to drug discovery and synthesis.
Physical Properties of Methyldiphenylsilane
Methyldiphenylsilane is a colorless liquid under standard conditions.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄Si | [2] |
| Molecular Weight | 198.34 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Melting Point | 20 °C | [1] |
| Boiling Point | 93-94 °C at 1 mmHg | |
| Density | 0.995 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.571 | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Stability | Stable under recommended storage conditions (2-8°C, under inert gas).[1] Reacts with aqueous base. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyldiphenylsilane.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the methyl, silyl (B83357) hydride, and phenyl protons. |
| ¹³C NMR | Resonances for the methyl and phenyl carbons. |
| FTIR | Characteristic Si-H stretching vibration. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |
Chemical Properties and Reactivity
Methyldiphenylsilane exhibits a range of chemical behaviors primarily centered around the reactivity of the silicon-hydride (Si-H) bond. This bond is weakly polarized, with the hydrogen atom being hydridic in nature, making it a valuable reagent in organic synthesis.
Hydrosilylation Reactions
One of the most significant applications of Methyldiphenylsilane is in hydrosilylation, the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[3]
The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the following key steps:
-
Oxidative addition of the silane (B1218182) to the platinum catalyst.
-
Coordination of the alkene to the platinum center.
-
Migratory insertion of the alkene into the Pt-H bond.
-
Reductive elimination of the alkylsilane product, regenerating the catalyst.[3]
Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Reducing Agent
The hydridic nature of the Si-H bond allows Methyldiphenylsilane to act as a reducing agent for various functional groups. It is considered a mild and selective reducing agent, offering advantages in terms of safety and ease of handling compared to some metal hydrides. Organosilanes are used for the reduction of a variety of functional groups with good tolerance for others. For instance, diphenylsilane (B1312307) has been shown to selectively reduce amides to aldehydes.
Protecting Group Chemistry
In the synthesis of complex molecules, particularly in drug development, protecting groups are often necessary to mask reactive functional groups. Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are common protecting groups due to their ease of formation and removal under specific conditions. While Methyldiphenylsilane itself is not a silylating agent, its derivatives, such as chloromethyldiphenylsilane, are used to introduce the methyldiphenylsilyl protecting group.
Applications in Drug Development and Organic Synthesis
The unique reactivity of Methyldiphenylsilane makes it a valuable tool for medicinal chemists and professionals in drug development.
-
Synthesis of Complex Molecules: As a reagent in organic synthesis, it facilitates the formation of intricate molecular architectures, which is crucial for creating new chemical entities with potential therapeutic properties.[1]
-
Improving Drug Properties: In drug formulation, organosilicon compounds can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), potentially leading to more effective medications.[1]
-
Antiviral and Anticancer Research: Organosilanes are being investigated for their potential as antiviral agents, for instance, in targeting multidrug-resistant influenza A viruses.[4] Silylating agents are also employed in the synthesis of anticancer drug intermediates.[5] For example, silyl protecting groups are used in the complex synthesis of the antiviral drug ddhCTP and in the synthesis of precursors for the anticancer drug carfentanil.[6][7]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of Methyldiphenylsilane and a representative protocol for a common chemical reaction.
Determination of Physical Properties
1. Density Measurement
The density of liquid Methyldiphenylsilane can be determined using a pycnometer or by measuring the mass of a known volume.
-
Apparatus: Analytical balance, pycnometer or graduated cylinder, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer/graduated cylinder and determine its mass.
-
Fill the container with Methyldiphenylsilane to a calibrated mark, ensuring no air bubbles are present.
-
Place the filled container in a constant temperature water bath (e.g., 25°C) until thermal equilibrium is reached.
-
Remove the container, carefully dry the exterior, and measure its mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
2. Boiling Point Determination (Reduced Pressure)
Due to its high boiling point at atmospheric pressure, the boiling point of Methyldiphenylsilane is typically determined under reduced pressure.
-
Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.
-
Procedure:
-
Place a small volume of Methyldiphenylsilane and a boiling chip in the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).
-
Begin heating the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
3. Refractive Index Measurement
The refractive index is a characteristic property that can be measured using an Abbe refractometer.
-
Apparatus: Abbe refractometer with a circulating water bath for temperature control.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of Methyldiphenylsilane to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Experimental Workflow: Platinum-Catalyzed Hydrosilylation of an Alkene
This section details a typical experimental workflow for the hydrosilylation of an alkene (e.g., 1-octene) with Methyldiphenylsilane using a platinum catalyst.
Caption: A typical experimental workflow for the platinum-catalyzed hydrosilylation of an alkene.
Safety and Handling
Methyldiphenylsilane is classified as an irritant. It is known to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
Conclusion
Methyldiphenylsilane is a valuable organosilicon compound with a well-defined set of physical and chemical properties. Its reactivity, particularly the ability of its Si-H bond to participate in hydrosilylation and reduction reactions, makes it a versatile reagent in organic synthesis. For researchers and professionals in drug development, understanding the properties and reaction workflows of Methyldiphenylsilane is key to leveraging its potential in the synthesis of novel and complex molecules with therapeutic promise. Careful adherence to experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.
References
- 1. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. | Semantic Scholar [semanticscholar.org]
